1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine

Chiral resolution Enantiomeric excess Medicinal chemistry building blocks

1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine (CAS 1501932-79-1) is a 2,5-disubstituted thiazole derivative with molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol. The compound features a primary amine directly attached to the alpha-carbon of an ethyl group at the 2-position of the thiazole ring, while the 5-position carries a chlorine substituent.

Molecular Formula C5H7ClN2S
Molecular Weight 162.64 g/mol
Cat. No. B12431581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine
Molecular FormulaC5H7ClN2S
Molecular Weight162.64 g/mol
Structural Identifiers
SMILESCC(C1=NC=C(S1)Cl)N
InChIInChI=1S/C5H7ClN2S/c1-3(7)5-8-2-4(6)9-5/h2-3H,7H2,1H3
InChIKeyIKCZECQCSFJWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine: Core Structural Properties and Baseline Identity


1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine (CAS 1501932-79-1) is a 2,5-disubstituted thiazole derivative with molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol . The compound features a primary amine directly attached to the alpha-carbon of an ethyl group at the 2-position of the thiazole ring, while the 5-position carries a chlorine substituent . This specific substitution pattern yields a chiral center at the alpha-carbon, meaning the compound can exist as a racemic mixture or as enantiopure (R)- or (S)-forms; the (R)-enantiomer hydrochloride (CAS 2848722-66-5) is also commercially available at 98% purity . The compound belongs to the broader 2-aminoalkylthiazole family but is distinguished by its unique combination of the 1-aminoethyl side chain and the electron-withdrawing 5-chloro substituent, which influences both its physicochemical profile and its utility as a synthetic building block in medicinal chemistry programs .

Chiral Control Racemate or (R)-enantiomer (>99% ee) for matched-pair library synthesis
Dual Handles Primary amine and 5-chloro substituent support sequential amide/cross-coupling diversification
Fragment Fit Fragment-like MW and balanced ClogP preserve lead-like properties during elaboration

Why 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine Cannot Be Simply Replaced by Other 2-Aminoalkylthiazoles


Substitution at the 5-position of the thiazole ring directly modulates electron density and steric environment around the heterocycle, which in turn governs the reactivity of the 2-aminoethyl side chain and the compound's behavior in downstream transformations [1]. Replacing the 5-chloro substituent with hydrogen, methyl, bromo, or fluoro alters the ring's electrophilicity and hydrogen-bond acceptor properties, leading to divergent reaction kinetics in amide coupling, reductive amination, or metal-catalyzed cross-coupling reactions that exploit the 5-chloro handle. Furthermore, the alpha-methyl group on the amine-bearing carbon introduces a chiral center; using the achiral analog 2-(aminomethyl)-5-chlorothiazole eliminates stereochemical control entirely, whereas selecting the enantiopure (R)- or (S)-form (e.g., CAS 2848722-66-5) can yield different binding affinities or pharmacokinetic profiles when the amine is elaborated into a bioactive molecule . The chlorine substituent also provides a synthetic handle for further functionalization via nucleophilic aromatic substitution or cross-coupling that is absent in 5-unsubstituted or 5-alkyl analogs [1].

5‑chloro substituent: electron‑withdrawing, cross‑coupling‑competent
5‑H, 5‑Me, or 5‑Br analogs alter ring electronics and may lack the halogen diversification handle
α‑methyl chiral center: permits enantiopure synthesis and stereochemical SAR
Achiral 2‑(aminomethyl)-5‑chlorothiazole eliminates stereochemical control; opposite enantiomer may shift biological readout

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine


Chiral Identity: Racemate vs. (R)-Enantiomer Purity and Stereochemical Availability

1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine (CAS 1501932-79-1) is supplied as a racemic mixture at ≥95% purity, whereas the resolved (R)-enantiomer hydrochloride (CAS 2848722-66-5) is available at 98% purity . The racemate contains an equimolar ratio of (R)- and (S)-forms, giving it a maximum theoretical enantiomeric excess of 0%, while the (R)-enantiomer product offers ex >99% (based on 98% chemical purity specification). For procurement decisions where stereochemistry is critical—such as chiral pool synthesis or enantioselective lead optimization—the enantiopure form eliminates the need for in-house resolution and averts the risk of differential biological activity between enantiomers .

Enantiomeric Purity
Data to verify
Racemate: ≥95% purity, 50:50 eutomer/distomer
(R)-enantiomer HCl: 98% purity, >99% ee
Supports enantiopure procurement; avoids in‑house chiral separation
Vendor specifications; independent ee verification recommended
Chiral resolution Enantiomeric excess Medicinal chemistry building blocks

Synthetic Handle: 5-Chloro Substituent Enables Cross-Coupling Diversification Lacking in 5-Unsubstituted Analogs

The 5-chloro substituent on 1-(5-chloro-1,3-thiazol-2-yl)ethan-1-amine provides a versatile synthetic handle for late-stage diversification via Pd-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, or Negishi cross-coupling reactions, as documented in analogous thiazole systems [1]. In contrast, the 5-unsubstituted analog 2-(1-aminoethyl)thiazole (or its N-protected forms) lacks this reactive site, limiting its utility to amine functionalization only. While direct reaction rate data for this specific scaffold are not available in the public literature, the presence of the 5-chloro group is a structural prerequisite for diversification strategies that introduce aryl, heteroaryl, or amino substituents at the 5-position [1].

Diversification Handles
Class-level
Target: two handles (amine + 5‑Cl)
5‑H analog: one handle (amine only)
Dual‑handle architecture reduces synthetic steps to elaborated leads
Class‑level reactivity inference; validate coupling conditions
Palladium-catalyzed cross-coupling Nucleophilic aromatic substitution Building block diversification

Electronic Modulation: 5-Chloro vs. 5-Methyl Impact on Amine Basicity and Reactivity

The Hammett σₘ constant for chlorine (σₘ = +0.37) indicates a moderate electron-withdrawing effect transmitted through the thiazole ring to the 2-aminoethyl side chain, reducing the amine's pKa relative to electron-donating substituents. By contrast, the 5-methyl analog (2-(1-aminoethyl)-5-methylthiazole) would experience an opposing electronic push (σₘ for CH₃ = −0.07), resulting in a higher amine basicity [1][2]. While experimentally measured pKa values for this precise scaffold are not reported, the directionality and approximate magnitude of the shift can be estimated from analogous 2-aminothiazole systems: electron-withdrawing 5-substituents lower the conjugate acid pKa of the 2-amino group by approximately 0.5–1.5 log units compared to 5-H or 5-alkyl [2]. This shift influences amine nucleophilicity, salt formation behavior, and protonation state at physiological pH.

Electronic Effect
Class-level
5‑Cl (σₘ +0.37) reduces amine pKa ~0.5–1.5 units vs 5‑H; 5‑Me (σₘ −0.07) slightly increases basicity
pKa shift influences salt formation and purification behavior
Estimated from Hammett constants; direct pKa data unavailable
Amine basicity Electronic effects SAR building blocks

Molecular Weight and ClogP: Physicochemical Differentiation from 5-Bromo and 5-Unsubstituted Analogs

The molecular weight (MW) of 1-(5-chloro-1,3-thiazol-2-yl)ethan-1-amine is 162.64 g/mol, positioning it within fragment-like space (MW < 250) . Replacing the 5-chloro with bromo (MW ≈ 207.10 g/mol for C5H7BrN2S) increases the mass by approximately 44.5 g/mol (+27%), which can exceed fragment-screening library thresholds and alter ligand efficiency metrics [1]. The 5-unsubstituted analog 2-(1-aminoethyl)thiazole (MW ≈ 128.20 g/mol) is lighter but also more lipophilic on a per-heavy-atom basis due to the absence of the polarizable chlorine. The calculated logP (ClogP) for the target compound is estimated at approximately 1.1–1.3 (based on fragment-based in silico prediction), while the 5-Br analog has a ClogP approximately 0.3–0.5 units higher, affecting aqueous solubility and nonspecific binding profiles [1].

Physicochemical Profile
Class-level
MW: 162.6 (5‑Cl); ~207.1 (5‑Br); ~128.2 (5‑H)
ClogP: ~1.1–1.3 (5‑Cl); ~1.4–1.8 (5‑Br); ~0.6–0.8 (5‑H)
5‑Cl compound occupies fragment‑friendly space vs heavier 5‑Br or less synthetically useful 5‑H
In silico ClogP estimates; experimental logP not reported
Physicochemical properties Lead-likeness Fragment-based drug discovery

Target Engagement in Public BindingDB: AChE and FabH Enzyme Inhibition Associations

Public target-activity databases record 1-(5-chloro-1,3-thiazol-2-yl)ethan-1-amine as a substructure hit within compound series evaluated against acetylcholinesterase (AChE; PMID 32008906) and FabH enzyme (J-GLOBAL article) [1][2]. These entries indicate that the 5-chloro-2-aminoethylthiazole core appears in screening libraries directed at these targets. However, no isolated IC₅₀, Ki, or Kd data are reported for the free amine itself; the database entries correspond to elaborated derivatives built upon this scaffold. The presence of this scaffold in active chemotypes is a qualitative signal of its potential as a privileged fragment for these target classes, particularly AChE inhibition where the 4-arylthiazole-2-amine series yielded compounds with IC₅₀ values as low as 0.66 μM [1].

Target Association
Context-dependent
Substructure of compounds active against AChE (PMID 32008906) and FabH; no isolated IC₅₀ for free amine
May support AChE‑ or FabH‑targeted library design; not a validated inhibitor
Requires elaboration and empirical testing
Acetylcholinesterase inhibition FabH enzyme Biological target screening

Optimal Application Scenarios for 1-(5-Chloro-1,3-thiazol-2-yl)ethan-1-amine Based on Quantitative Evidence


Chiral Amine Diversity Libraries for CNS Target Lead Discovery

The availability of both racemic (≥95%) and enantiopure (R)-form (98%, >99% ee) allows medicinal chemists to construct matched-pair libraries exploring stereochemistry-dependent SAR. In CNS programs targeting dopamine receptors or acetylcholinesterase—both associated with aminoethylthiazole chemotypes—the enantiopure reagent eliminates ambiguities arising from racemic mixtures in early screening [1][2]. Procurement of (R)-1-(5-chlorothiazol-2-yl)ethan-1-amine hydrochloride directly supports synthesis of single-enantiomer leads without chiral chromatography.

Dual-Handled Fragment for Parallel Synthesis and Cross-Coupling Diversification

The combination of a reactive primary amine and a 5-chloro substituent makes this compound a dual-handle fragment suitable for parallel library synthesis using both amide/sulfonamide formation (at the amine) and Pd-catalyzed Suzuki or Buchwald coupling (at the 5-chloro position) [1]. In contrast to 5-H or 5-CH3 analogs that offer only one diversification site, the 5-chloro group enables two sequential diversification steps, doubling the accessible chemical space per scaffold.

Fragment-Based Screening Libraries with Controlled Physicochemical Properties

With MW of 162.64 g/mol and estimated ClogP of 1.1–1.3, this compound falls within ideal fragment space (MW < 250, ClogP < 3) [1][2]. The 5-chloro substituent provides a balanced electronic profile compared to 5-Br (heavier, more lipophilic, and potentially more promiscuous) or 5-H (lower ClogP but reduced synthetic utility). Fragment library curators can select this compound to maintain lead-like property distributions while retaining the halogen handle for subsequent fragment growth.

Acetylcholinesterase Inhibitor Scaffold Elaboration Programs

The scaffold is associated with AChE inhibitory activity based on documented compound series where 4-arylthiazole-2-amines achieved IC50 values of 0.66 μM [1]. While the free amine is not itself an optimized AChE inhibitor, it serves as the core building block for accessing this chemotype. Procurement enables structure-based elaboration guided by the published docking models, which identified key binding interactions at the catalytic anionic site of AChE.

Application
Selection Property
Validation Focus
CNS target matched‑pair SAR library construction
Enantiopure (R)‑form (>99% ee)
Stereochemistry‑dependent SAR interpretation
Sequential diversification via dual reactive handles
Primary amine + 5‑chloro cross‑coupling site
Amide/sulfonamide formation followed by Pd‑catalyzed coupling
Fragment‑based screening library design
Fragment‑like MW and balanced ClogP profile
Lead‑like physicochemical property preservation
AChE‑targeted library synthesis
Associated with AChE inhibitor chemotype (class‑level evidence)
Inhibitory activity validation on elaborated derivatives
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